2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid
Overview
Description
2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of a cyclopropylmethyl group and a trifluorobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts such as rhodium or copper.
Introduction of the Trifluorobutanoic Acid Moiety: This step involves the reaction of cyclopropylmethyl intermediates with trifluorobutanoic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanol
- 2-(Cyclopropylmethyl)-4,4,4-trifluorobutanal
- 2-(Cyclopropylmethyl)-4,4,4-trifluorobutylamine
Uniqueness
2-(Cyclopropylmethyl)-4,4,4-trifluorobutanoic acid is unique due to its combination of a cyclopropylmethyl group and a trifluorobutanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4,4,4-trifluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)4-6(7(12)13)3-5-1-2-5/h5-6H,1-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDEAYUEJXVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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